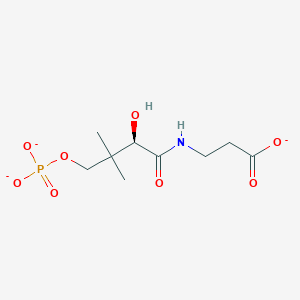

(R)-4'-phosphonatopantothenate(3-)

描述

Significance of Coenzyme A (CoA) as a Universal Cofactor in Cellular Metabolism

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, essential for numerous metabolic processes. wikipedia.orgoup.comnih.gov Its primary role is to function as a carrier of acyl groups, most notably as acetyl-CoA, which is central to both energy generation and biosynthesis. wikipedia.orgcatalysis.blogimrpress.com The thioester bond that links the acyl group to CoA is a high-energy bond, making the transfer of the acyl group a thermodynamically favorable process. sigmaaldrich.com

The significance of CoA is underscored by its involvement in a vast array of biochemical reactions. Approximately 4% of all cellular enzymes utilize CoA or its thioester derivatives as a substrate. wikipedia.orgoup.com Key metabolic functions dependent on CoA include:

The Citric Acid Cycle (TCA Cycle): Acetyl-CoA, derived from the oxidation of pyruvate (B1213749), fatty acids, and amino acids, is the primary entry point into the TCA cycle. wikipedia.orgproprep.com It donates its acetyl group to oxaloacetate to form citrate, initiating a series of reactions that generate ATP, the cell's main energy currency. wikipedia.orgsigmaaldrich.com

Fatty Acid Metabolism: CoA is crucial for both the synthesis and degradation of fatty acids. wikipedia.orgimrpress.com In fatty acid synthesis, it carries acyl groups during the elongation process. sigmaaldrich.com Conversely, during beta-oxidation, CoA assists in breaking down fatty acids into acetyl-CoA units for energy production. wikipedia.org

Biosynthesis of Other Molecules: CoA and its derivatives are precursors for the synthesis of a wide range of essential compounds, including cholesterol, ketone bodies, the neurotransmitter acetylcholine, and heme. imrpress.comrug.nlnih.gov

Given its ubiquitous and critical roles, the biosynthesis of CoA is a fundamental and highly regulated cellular process. nih.govnih.gov

Overview of the Canonical Coenzyme A Biosynthesis Pathway

In all living organisms, CoA is synthesized from pantothenate (vitamin B5), cysteine, and ATP through a conserved five-step enzymatic pathway. wikipedia.orgsigmaaldrich.comreactome.org This universal pathway ensures the production of this vital cofactor.

The steps are as follows:

Phosphorylation of Pantothenate: The pathway begins with the phosphorylation of pantothenate by the enzyme Pantothenate Kinase (PanK) . This ATP-dependent reaction forms (R)-4'-phosphonatopantothenate(3-) . wikipedia.orgoup.com This initial step is the primary rate-limiting and regulatory point of the entire pathway. oup.comnih.gov

Addition of Cysteine: Next, Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of (R)-4'-phosphonatopantothenate(3-) with a cysteine molecule, an ATP-dependent step that yields 4'-phospho-N-pantothenoylcysteine . wikipedia.orgrug.nl

Decarboxylation: The cysteine moiety of 4'-phospho-N-pantothenoylcysteine is then decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to produce 4'-phosphopantetheine (B1211885) . oup.comrug.nl

Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA . oup.comnih.gov

Final Phosphorylation: The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA by Dephospho-CoA Kinase (DPCK) , using ATP to produce the final product, Coenzyme A . nih.gov

In mammals, the last two steps are carried out by a single bifunctional enzyme known as CoA Synthase (COASY) , which possesses both PPAT and DPCK activity. rug.nlnih.gov

Table 1: Enzymes and Intermediates of the Canonical CoA Biosynthesis Pathway

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Pantothenate, ATP | Pantothenate Kinase (PanK) | (R)-4'-phosphonatopantothenate(3-) , ADP |

| 2 | (R)-4'-phosphonatopantothenate(3-), Cysteine, ATP | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-phospho-N-pantothenoylcysteine, AMP, Pyrophosphate |

| 3 | 4'-phospho-N-pantothenoylcysteine | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-phosphopantetheine, CO₂ |

| 4 | 4'-phosphopantetheine, ATP | Phosphopantetheine Adenylyltransferase (PPAT) | Dephospho-CoA, Pyrophosphate |

| 5 | Dephospho-CoA, ATP | Dephospho-CoA Kinase (DPCK) | Coenzyme A, ADP |

Position and Importance of (R)-4'-phosphonatopantothenate(3-) as a Key Metabolic Intermediate

(R)-4'-phosphonatopantothenate(3-), also referred to as D-4'-phosphopantothenate, occupies a critical position as the first intermediate in the de novo CoA biosynthetic pathway. nih.govumaryland.edu Its formation from pantothenate, catalyzed by PanK, is the committed and most highly regulated step in the sequence. wikipedia.orgnih.gov This means that once pantothenate is phosphorylated to (R)-4'-phosphonatopantothenate(3-), it is effectively channeled into the CoA synthesis pipeline.

The importance of this intermediate stems from several key facts:

Essential Precursor: It is the direct substrate for the second enzyme in the pathway, PPCS, which links the pantothenate moiety to cysteine. oup.comhmdb.ca Without the formation of (R)-4'-phosphonatopantothenate(3-), the subsequent steps of the pathway cannot proceed.

Historical Context: The requirement for the formation of 4'-phosphopantothenate was a crucial discovery in elucidating the CoA biosynthetic pathway. Early research had considered other possibilities, but work by G. M. Brown in 1958 conclusively demonstrated that the phosphorylation of pantothenate to this specific intermediate was required for the subsequent reactions. nih.gov

属性

分子式 |

C9H15NO8P-3 |

|---|---|

分子量 |

296.19 g/mol |

IUPAC 名称 |

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonatooxybutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-3/t7-/m0/s1 |

InChI 键 |

XHFVGHPGDLDEQO-ZETCQYMHSA-K |

手性 SMILES |

CC(C)(COP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)[O-])O |

规范 SMILES |

CC(C)(COP(=O)([O-])[O-])C(C(=O)NCCC(=O)[O-])O |

同义词 |

4'-phosphopantothenate phosphopantothenic acid phosphopantothenic acid, calcium salt (2:1) phosphopantothenic acid, calcium salt, (R)-isome |

产品来源 |

United States |

Enzymatic Formation of R 4 Phosphonatopantothenate 3

Overview of PanK Isoforms and Phylogenetic Distribution

Pantothenate kinases are classified into three distinct types based on their primary sequence and kinetic properties. nih.gov These types exhibit a specific phylogenetic distribution across different domains of life. nih.gov

Table 1: Phylogenetic Distribution of PanK Isoforms

| PanK Isoform | Primary Distribution | Gene Name (Bacterial) |

| Type I PanK (PanK-I) | Exclusively in eubacteria | coaA nih.gov |

| Type II PanK | Mainly in eukaryotes, but also in some Gram-positive bacteria (e.g., Staphylococcus aureus) wikipedia.orgnih.gov | - |

| Type III PanK (CoaX) | Widely distributed in the bacterial kingdom nih.gov | coaX nih.gov |

Type I PanKs are found exclusively in eubacterial species and are exemplified by the enzyme from Escherichia coli, which is encoded by the coaA gene. nih.gov Sequence alignments of Type I PanKs from various pathogenic bacteria reveal highly conserved regions, particularly around the P-loop (Walker A motif) and residues involved in substrate and cofactor binding. researchgate.net A notable structural feature of Type I PanK enzymes is an adenosine-lid loop. researchgate.net

Type II PanKs are the predominant form in eukaryotes, including fungi, plants, and mammals. nih.gov In humans, four genes (PANK1, PANK2, PANK3, and PANK4) encode for different PanK isoforms. wikipedia.orgnih.gov PANK1, PANK2, and PANK3 produce functional kinases, while PANK4 is considered a pseudo-enzyme lacking kinase activity. nih.govnih.gov These isoforms exhibit distinct tissue distribution and subcellular localizations. wikipedia.orgresearchgate.net For instance, PanK1α is located in the nucleus, whereas PanK1β and PanK3 are found in the cytosol. wikipedia.org Human PanK2 is localized to the mitochondria. wikipedia.orgwikipedia.org

Table 2: Human PanK Isoforms and their Characteristics

| Isoform | Gene | Subcellular Localization (Human) |

| PanK1α | PANK1 wikipedia.org | Nuclear wikipedia.org |

| PanK1β | PANK1 wikipedia.org | Cytosolic wikipedia.org |

| PanK2 | PANK2 wikipedia.org | Mitochondrial, Nuclear wikipedia.orgwikipedia.org |

| PanK3 | PANK3 wikipedia.org | Cytosolic wikipedia.org |

| PanK4 | PANK4 nih.gov | - |

A third type of PanK, designated Type III or CoaX, is widespread in the bacterial kingdom and is the only known PanK in many pathogenic species such as Helicobacter pylori and Pseudomonas aeruginosa. nih.gov The gene encoding PanK-III is named coaX. nih.gov Unlike Type I PanKs, Type III enzymes are not subject to feedback inhibition by CoA or its thioesters. nih.gov Some bacteria, such as Bacillus subtilis and Mycobacterium tuberculosis, possess genes for both Type I and Type III PanKs. nih.gov

Molecular Mechanisms of Pantothenate Phosphorylation

The fundamental reaction catalyzed by all functional PanK isoforms is the transfer of the γ-phosphate from ATP to the 4'-hydroxyl group of pantothenate. wikipedia.org

The catalytic mechanism involves the binding of both ATP and pantothenate to the active site of the enzyme. wikipedia.org In a proposed concerted mechanism for PanK-II, specific amino acid residues play crucial roles. wikipedia.orgresearchgate.net For instance, in the active site, pantothenate is oriented through hydrogen bonding with residues such as Asp-127, Tyr-240, Asn-282, Tyr-175, and His-177. wikipedia.org The deprotonation of the 4'-hydroxyl group of pantothenate is facilitated by an aspartate residue (Asp-127), which increases its nucleophilicity. researchgate.net The activated oxygen atom then performs a nucleophilic attack on the γ-phosphate of the bound ATP molecule. wikipedia.orgresearchgate.net The transfer of the planar phosphorane of the γ-phosphate occurs in-line to the attacking oxygen of pantothenate. wikipedia.orgresearchgate.net Charge stabilization of the β- and γ-phosphates of ATP is achieved by conserved lysine (B10760008) and arginine residues, as well as a coordinated magnesium ion (Mg2+). wikipedia.orgresearchgate.net Following the phosphoryl transfer, the products, (R)-4'-phosphonatopantothenate and adenosine (B11128) diphosphate (B83284) (ADP), are released from the enzyme. researchgate.net

Role of Conserved Active Site Residues in Catalysis

The catalytic activity of PanK relies on a network of highly conserved amino acid residues within its active site. In Escherichia coli PanK (a Type I PanK), modeling studies have implicated Asp-127, His-177, and Arg-243 as key players in the catalytic mechanism. nih.gov Similarly, in the predominantly eukaryotic Type II PanK, residues such as Lys-101, Asp-127, Tyr-175, His-177, Tyr-240, Arg-243, and Asn-282 are crucial for binding and catalysis. wikipedia.org

Lys-101 is fundamental for ATP binding, while Asp-127, Tyr-240, Asn-282, Tyr-175, and His-177 are responsible for orienting the pantothenate substrate through hydrogen bonding interactions. wikipedia.org The catalytic process itself involves Asparagine, Histidine, and Arginine residues. wikipedia.org In the archaeon Thermococcus kodakarensis, which utilizes a novel pantoate kinase (PoK), site-directed mutagenesis has identified Ser104, Glu134, and Asp143 as vital for catalysis, with Arg155 and Thr186 also playing important roles. nih.gov

| Enzyme Type | Organism | Conserved Catalytic Residues | Function |

| Type I PanK | Escherichia coli | Asp-127, His-177, Arg-243 | Proposed involvement in catalysis. nih.gov |

| Type II PanK | Eukaryotes | Lys-101, Asp-127, His-177, Arg-243 | ATP binding and catalysis. wikipedia.org |

| Pantoate Kinase (PoK) | Thermococcus kodakarensis | Ser104, Glu134, Asp143, Arg155, Thr186 | Catalysis and substrate recognition. nih.gov |

Transition State Stabilization in the PanK Reaction

Enzymes accelerate reactions by binding to and stabilizing the transition state more effectively than the substrate. libretexts.org In the PanK-catalyzed phosphorylation of pantothenate, the reaction is believed to proceed through a concerted mechanism with a dissociative transition state. wikipedia.org This high-energy, unstable intermediate is stabilized by interactions with active site residues. youtube.com For instance, in E. coli PanK, the modeling of the pentacoordinate transition state suggests the involvement of Asp-127, His-177, and Arg-243 in its stabilization. nih.gov The active site of an enzyme is structurally complementary to the transition state, allowing for favorable interactions, such as hydrogen bonds, that lower the activation energy of the reaction. rsc.org

Structural Biology of PanK

The structural architecture of PanK varies among its different types, reflecting convergent evolution of the same biological function from different protein ancestors. nih.gov

Overall Protein Architecture and Domain Organization

Type III PanKs, such as the one from Thermotoga maritima (PanKTm), belong to the acetate (B1210297) and sugar kinase/heat shock protein 70/actin (ASKHA) protein superfamily. nih.gov These enzymes typically form tight dimers in solution. nih.gov The dimer interface is extensive and largely hydrophobic, formed by helical insertions. nih.gov In contrast, Type I PanK from E. coli is a member of the "P-loop kinase" superfamily. nih.gov Eukaryotic PanK-II isoforms share a highly homologous catalytic core of approximately 355 residues. wikipedia.org

Substrate Binding Sites and Specificity for Pantothenate and ATP

The active site of PanK contains specific binding pockets for its substrates, pantothenate and ATP. In Type II PanK, ATP binds in a groove created by the P-loop and adjacent residues, with Lys-101 being a key residue for this interaction. wikipedia.org Pantothenate is oriented through hydrogen bonds with residues including Asp-127, Tyr-240, and His-177 . wikipedia.org In the case of PanK3, a Type II PanK, pantothenate binds in a tunnel adjacent to the active site. nih.gov Structural studies of E. coli PanK have revealed that while ATP and the feedback inhibitor Coenzyme A (CoA) bind differently, their phosphate (B84403) binding sites overlap, explaining the competitive inhibition of ATP by CoA. nih.gov

Conformational Changes and Allosteric Sites upon Ligand Binding

Ligand binding induces significant conformational changes in PanK, which are crucial for its regulation. Mammalian PanKs exist in two main conformational states: an inactive "open" state stabilized by the binding of acetyl-CoA, and a catalytically competent "closed" state stabilized by ATP binding. nih.gov The transition between these states involves a hinge motion and rotation of an alpha-helix that closes the nucleotide-binding domain. nih.gov This allosteric regulation allows for the control of CoA biosynthesis in response to cellular metabolic needs. The binding of the allosteric activator PZ-2891 to the PANK3 dimer interface, for example, stabilizes the active conformation. nih.gov

Kinetic Characterization of PanK Activity

The catalytic efficiency and substrate affinity of PanK have been characterized through kinetic studies. For mammalian PanK3, the Michaelis-Menten constant (KM) for ATP was determined to be 311 ± 53 µM, and for pantothenate, it was 14 ± 0.1 µM. nih.gov PanK3 follows an ordered kinetic mechanism where ATP is the leading substrate. nih.gov In contrast, Type III PanKs generally exhibit an unusually high KM for ATP. elsevierpure.com The archaeal pantoate kinase (PoK) from T. kodakarensis displays Michaelis-Menten kinetics for ATP but shows substrate inhibition with pantoate. nih.gov

| Enzyme | Substrate | KM (µM) | Reference |

| Mammalian PanK3 | ATP | 311 ± 53 | nih.gov |

| Mammalian PanK3 | Pantothenate | 14 ± 0.1 | nih.gov |

| Mammalian PanK3(S195V) | ATP | 191 ± 27 | nih.gov |

| Mammalian PanK3(S195V) | Pantothenate | 151 ± 16 | nih.gov |

Steady-State Kinetics Analysis

The kinetic mechanism of PanK has been a subject of detailed investigation. Studies have revealed that mammalian pantothenate kinases generally follow a compulsory ordered kinetic mechanism. nih.gov In this model, ATP binds to the enzyme first, followed by pantothenate. nih.govnih.gov After the phosphoryl transfer reaction, the products, (R)-4'-phosphonatopantothenate(3-) and ADP, are released sequentially. nih.gov Kinetic analyses of PanK often employ a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH through the actions of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov

Determination of Michaelis Constants (KM) for Substrates (Pantothenate, ATP)

The Michaelis constant (KM) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). harvard.eduwikipedia.orgyoutube.com For pantothenate kinase, the KM values for its substrates, pantothenate and ATP, are crucial for understanding its catalytic efficiency and its response to changes in cellular metabolite concentrations.

The KM of PanK for ATP can exhibit positive cooperativity, as seen in the E. coli enzyme, which has two ATP binding sites. nih.gov In mammalian PanK3, the kinetic analysis with respect to ATP concentration shows a sigmoidal relationship, indicating cooperative binding with a Hill number approaching two for the dimer. nih.gov This suggests that the binding of ATP to one active site in the dimeric enzyme increases the affinity for ATP at the second active site. nih.gov In contrast, the binding of pantothenate to PanK3 is less cooperative. nih.gov

The KM values can vary between different PanK isoforms and under different conditions. For instance, a site-directed mutant of human PanK3, PanK3(S195V), exhibited a 10-fold increase in the KM for pantothenate compared to the wild-type enzyme. nih.gov

Table 1: Michaelis Constants (KM) for Pantothenate Kinase Substrates

| Enzyme | Substrate | KM (µM) | Organism/Isoform | Reference |

| PanKTm | Pantothenate | 40.3 ± 3.3 | Thermotoga maritima | nih.gov |

| PanKTm | ATP | 6040 ± 710 | Thermotoga maritima | nih.gov |

| PanKHp | Pantothenate | 101 ± 26 | Helicobacter pylori | nih.gov |

| PanKHp | ATP | 9590 ± 2140 | Helicobacter pylori | nih.gov |

| PanK3 | Pantothenate | 14 ± 0.1 | Human | nih.gov |

| PanK3(S195V) | Pantothenate | 151 ± 16 | Human | nih.gov |

| PanK3 | ATP | 311 ± 53 | Human | nih.gov |

| PanK3(S195V) | ATP | 191 ± 27 | Human | nih.gov |

This table is interactive. Click on the headers to sort the data.

Turnover Number (kcat) and Catalytic Efficiency

The turnover number (kcat), also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. libretexts.orgyoutube.comyoutube.com It is a measure of the enzyme's maximal catalytic speed. youtube.com The catalytic efficiency of an enzyme is often expressed as the ratio kcat/KM, which takes into account both the catalytic rate and the enzyme's affinity for the substrate. youtube.comaklectures.com A higher kcat/KM ratio signifies a more efficient enzyme. youtube.com

For PanK-III from Thermotoga maritima (PanKTm), the apparent kcat was determined to be 0.29 ± 0.02 s-1 at 50°C. nih.gov In comparison, the PanK-III from Helicobacter pylori (PanKHp) has a kcat of 2.09 ± 0.26 s-1. nih.gov These values, in conjunction with their respective KM values, provide insights into the catalytic prowess of these enzymes.

Allosteric and Feedback Regulation of PanK

The activity of pantothenate kinase is tightly regulated to ensure that the supply of CoA meets the metabolic needs of the cell without wasteful overproduction. This regulation is primarily achieved through allosteric mechanisms, where molecules bind to the enzyme at a site distinct from the active site, causing a conformational change that either activates or inhibits the enzyme. khanacademy.orgyoutube.com

Feedback Inhibition by Coenzyme A and Its Thioesters (e.g., Acetyl-CoA, Malonyl-CoA)

A primary mechanism for controlling PanK activity is feedback inhibition by the end products of the CoA biosynthetic pathway, namely CoA and its thioesters like acetyl-CoA and malonyl-CoA. nih.govnih.govnih.gov This is a classic example of a negative feedback loop, where the product of a pathway inhibits an early step, thus regulating its own synthesis. khanacademy.org

In E. coli, non-esterified CoA (CoASH) is a more potent inhibitor of PanK than its thioesters. nih.govresearchgate.net The inhibition by CoASH is competitive with respect to ATP, indicating that it binds to the ATP-binding site or a site that overlaps with it. nih.govresearchgate.netsemanticscholar.org In contrast, mammalian PanK isoforms are more effectively inhibited by acetyl-CoA. semanticscholar.org The different mammalian isoforms exhibit varying sensitivities to acetyl-CoA inhibition. nih.gov For instance, PanK2 is the most sensitive, followed by PanK3, while PanK1β is the least sensitive. nih.gov This differential sensitivity allows for nuanced regulation of CoA synthesis in different tissues and cellular compartments.

Table 2: IC50 Values for Acetyl-CoA Inhibition of Mammalian PanK Isoforms

| Isoform | IC50 for Acetyl-CoA (µM) | Reference |

| PanK1β | ~5 | nih.gov |

| PanK2 | ~0.1 | nih.gov |

| PanK3 | ~1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulation by Specific Small Molecules (e.g., Sulfonylureas, Thiazolidinediones, Oleoylethanolamide, Palmitoyl-carnitine)

In addition to feedback regulation by CoA and its thioesters, PanK activity can be modulated by a variety of other small molecules. nih.gov High-throughput screening of compound libraries has identified several classes of molecules that can either inhibit or activate PanK isoforms. nih.govacs.orgacs.org

For example, compounds such as thiazolidinediones and sulfonylureas have been found to be inhibitors of PanK3. nih.govnih.gov Conversely, molecules like oleoylethanolamide and other fatty acyl-amides have been identified as activators. nih.govnih.gov Palmitoyl-carnitine has been shown to activate PanK2 by displacing the inhibitory acetyl-CoA from the enzyme. nih.gov These findings suggest that the allosteric regulatory domain of PanK is a promiscuous binding site that can accommodate a diverse range of small molecules, offering potential avenues for therapeutic intervention. nih.govstjude.org

Differential Regulatory Mechanisms Across PanK Types (e.g., CoA-insensitivity of PanK-III)

While feedback inhibition by CoA and its derivatives is a common regulatory theme for PanK-I and PanK-II enzymes, this is not a universal mechanism across all PanK types. nih.govnih.gov A notable exception is the type III pantothenate kinase (PanK-III), which is found in a variety of bacteria. nih.gov PanK-III enzymes are not inhibited by CoA or its thioesters. nih.gov

The physiological significance of this lack of feedback regulation is not yet fully understood, particularly in bacteria that possess multiple types of PanK. nih.gov For example, some bacteria contain both PanK-I and PanK-III, or PanK-II and PanK-III. nih.gov This suggests a more complex regulatory network for CoA biosynthesis in these organisms, where different PanK enzymes may be active under different metabolic conditions. The high KM for ATP observed in some PanK-III enzymes also points to unique kinetic properties that may be adapted to specific metabolic niches. nih.gov

Organism-Specific Pathways for (R)-4'-phosphonatopantothenate(3-) Biosynthesis

The formation of (R)-4'-phosphonatopantothenate(3-) from pantoate is achieved through different enzymatic routes in various organisms, highlighting convergent evolution to solve a common biochemical challenge.

Eukaryotic PanK Systems and Their Distinct Regulation

In eukaryotes, the synthesis of (R)-4'-phosphonatopantothenate(3-) is catalyzed by pantothenate kinase (PanK), specifically the Type II PanK enzymes (PanK-II). nih.gov Humans express four major PanK isoforms—PanK1α, PanK1β, PanK2, and PanK3—encoded by three distinct genes (PANK1, PANK2, and PANK3). wikipedia.orgnih.gov These isoforms share a homologous catalytic core but differ in their N-termini, which influences their subcellular localization and regulatory properties. nih.gov PanK1α is found in the nucleus, while PanK1β and PanK3 are cytosolic. wikipedia.org Human PanK2 is localized to the mitochondria. nih.gov

A primary mechanism for regulating the eukaryotic CoA biosynthetic pathway is feedback inhibition of PanK by CoA and its thioesters, such as acetyl-CoA. wikipedia.orgnih.gov This regulation is crucial for maintaining cellular homeostasis. nih.gov The sensitivity to this inhibition varies significantly among the isoforms. PanK2 is the most stringently regulated, exhibiting the highest sensitivity to acetyl-CoA inhibition with an IC50 value of approximately 0.1 μM. nih.gov In contrast, PanK1β is the least sensitive, with an IC50 for acetyl-CoA of about 5 μM. nih.gov PanK3 has an intermediate sensitivity with an IC50 of 1 μM for acetyl-CoA. nih.gov This differential regulation allows for nuanced control of CoA levels in different cellular compartments and tissues. The kinetic mechanism for PanK3 has been identified as an ordered process where ATP binds first. nih.gov

The regulation of PanK2 is particularly complex; it is allosterically activated by long-chain acyl-carnitines, which can relieve the inhibition caused by acetyl-CoA. wikipedia.org This interplay allows for dynamic control of CoA synthesis in response to the metabolic state, particularly fatty acid oxidation. wikipedia.org

Table 1: Characteristics of Human Pantothenate Kinase Isoforms

| Isoform | Gene | Subcellular Localization | Acetyl-CoA Inhibition (IC50) |

|---|---|---|---|

| PanK1α | PANK1 | Nucleus | Feedback inhibited |

| PanK1β | PANK1 | Cytosol | ~5 μM |

| PanK2 | PANK2 | Mitochondria | ~0.1 μM |

| PanK3 | PANK3 | Cytosol | ~1 μM |

Bacterial PanK Systems

Bacteria employ three distinct types of pantothenate kinases: PanK-I, PanK-II, and PanK-III. wikipedia.org PanK-I is found in a wide range of bacteria, including Escherichia coli. nih.gov PanK-II enzymes in bacteria are less common but are found in organisms like Staphylococcus aureus. nih.gov PanK-III, also known as CoaX, is present in many bacteria and is structurally different from PanK-I and PanK-II. nih.gov

Similar to their eukaryotic counterparts, bacterial PanK-I and PanK-II are typically subject to feedback inhibition by CoA and its thioesters, which is a key mechanism for controlling intracellular CoA levels. nih.govresearchgate.net However, a notable exception is the PanK-III type, which is not inhibited by CoA or its thioesters. nih.govnih.gov This lack of feedback inhibition in PanK-III suggests a different regulatory strategy in organisms that rely on this enzyme type. nih.gov

The kinetic properties of these bacterial enzymes also show significant variation. For instance, PanK-III enzymes exhibit a much higher Km for ATP (in the millimolar range) compared to PanK-I and PanK-II, indicating a lower affinity for this substrate. nih.gov Some bacteria possess more than one type of PanK, suggesting functional redundancy or specialized roles under different conditions. nih.gov

Table 2: Types of Bacterial Pantothenate Kinases

| Type | Example Organism | Feedback Inhibition by CoA | Key Characteristics |

|---|---|---|---|

| PanK-I | Escherichia coli | Yes | Common in eubacteria. |

| PanK-II | Staphylococcus aureus | Yes | Similar to eukaryotic PanKs. |

| PanK-III (CoaX) | Pseudomonas aeruginosa | No | High Km for ATP. |

Archaeal Pathway: Pantoate Kinase (PoK) and Phosphopantothenate Synthetase (PPS)

Most archaea lack homologs of the bacterial and eukaryotic pantothenate synthetase and pantothenate kinase. nih.gov Instead, they utilize a novel two-enzyme system for the synthesis of (R)-4'-phosphonatopantothenate(3-), consisting of pantoate kinase (PoK) and phosphopantothenate synthetase (PPS). nih.gov

The archaeal pathway fundamentally reverses the order of reactions seen in bacteria and eukaryotes. nih.gov First, pantoate kinase (PoK) catalyzes the ATP-dependent phosphorylation of pantoate to form 4-phosphopantoate. nih.gov Subsequently, phosphopantothenate synthetase (PPS) catalyzes the ATP-dependent condensation of this 4-phosphopantoate with β-alanine to produce (R)-4'-phosphonatopantothenate(3-). nih.gov

Studies on the hyperthermophilic archaeon Thermococcus kodakaraensis have provided significant insights into these novel enzymes. The PoK from this organism was found to have a much higher affinity for pantoate than for pantothenate, with Vmax values being 7-fold higher for pantoate. nih.gov The PPS enzyme showed a strict preference for ATP and β-alanine as substrates. researchgate.net Interestingly, the archaeal PoK is not inhibited by CoA, but its activity is inhibited by its product, 4-phosphopantoate, in a non-competitive manner. researchgate.net

**Table 3: Kinetic Parameters of Pantoate Kinase from *Thermococcus kodakaraensis***

| Substrate | Km (μM) | kcat (s-1) |

|---|---|---|

| Pantoate | 621 ± 10 | - |

| ATP | 99 ± 16 | - |

Data from studies on CoaAPt from Picrophilus torridus, a thermoacidophilic archaeon with a prokaryotic type I PanK, are included for comparative context. nih.gov

The existence of these two distinct pathways—the PanK system in bacteria and eukaryotes and the PoK/PPS system in archaea—is a classic example of convergent evolution, where different evolutionary routes have been taken to produce the same essential metabolite. The "patchwork" model of evolution, where individual enzymes are recruited from different sources, has been proposed for the evolution of the pantothenate biosynthesis pathway. nih.govportlandpress.comportlandpress.com

The archaeal PoK/PPS pathway's resistance to feedback inhibition by CoA suggests that the regulation of CoA biosynthesis in archaea may occur at different steps compared to bacteria and eukaryotes. researchgate.net The evolutionary pressure that led to this divergence is not fully understood but may be related to the unique metabolic and environmental conditions of archaea. The discovery of the archaeal-like PoK/PPS pathway in some symbiotic bacteria, such as Candidatus poribacteria, highlights a complex and dynamic evolutionary history of this pathway, with instances of horizontal gene transfer likely playing a role. researchgate.net This mosaic evolution underscores the adaptability of metabolic pathways in response to diverse selective pressures. researchgate.net

Compound Names

| Abbreviation | Full Name |

| CoA | Coenzyme A |

| PanK | Pantothenate Kinase |

| PoK | Pantoate Kinase |

| PPS | Phosphopantothenate Synthetase |

| ATP | Adenosine Triphosphate |

| ADP | Adenosine Diphosphate |

Subsequent Metabolic Transformations of R 4 Phosphonatopantothenate 3

Phosphopantothenate-Cysteine Ligase (PPC Synthase / CoaB) Mediated Reaction

The initial metabolic fate of (R)-4'-phosphonatopantothenate(3-) is its ligation with L-cysteine, a reaction catalyzed by the enzyme phosphopantothenate-cysteine ligase, also known as PPC synthase or CoaB. ebi.ac.ukresearchgate.netnih.govnih.govnih.gov This enzyme belongs to the ligase family, specifically those that form carbon-nitrogen bonds. wikipedia.org

Catalytic Conversion of (R)-4'-phosphonatopantothenate(3-) to N-[(R)-4'-phosphonatopantothenoyl]-L-cysteinate

PPC synthase facilitates the formation of a peptide bond between the carboxyl group of (R)-4'-phosphonatopantothenate(3-) and the amino group of L-cysteine. ebi.ac.ukresearchgate.netnih.gov This condensation reaction results in the formation of N-[(R)-4'-phosphonatopantothenoyl]-L-cysteinate, a trianion derived from the deprotonation of the carboxylic acid and phosphate (B84403) groups of N-[(R)-4-phosphonatopantothenoyl]-L-cysteine. ebi.ac.ukebi.ac.uk This step is crucial as it incorporates the cysteine residue, which will later provide the essential thiol group for the function of Coenzyme A.

Nucleotide Co-substrate Specificity (CTP in Prokaryotes vs. ATP in Eukaryotes)

A notable distinction in the PPC synthase-mediated reaction between different domains of life lies in its nucleotide co-substrate specificity. In prokaryotes, such as Escherichia coli, the enzyme utilizes cytidine (B196190) triphosphate (CTP) as the energy source for the ligation. ebi.ac.ukresearchgate.netwikipedia.orgqmul.ac.uk Conversely, in eukaryotes, including humans, the orthologous enzyme requires adenosine (B11128) triphosphate (ATP) to drive the reaction. ebi.ac.ukresearchgate.netwikipedia.orgenzyme-database.orgqmul.ac.uk This difference highlights an evolutionary divergence in the metabolic pathways of these organisms.

Table 1: Nucleotide Co-substrate Specificity of PPC Synthase

| Organism Domain | Nucleotide Co-substrate |

| Prokaryotes | CTP ebi.ac.ukresearchgate.netwikipedia.orgqmul.ac.uk |

| Eukaryotes | ATP ebi.ac.ukresearchgate.netwikipedia.orgenzyme-database.orgqmul.ac.uk |

Detailed Enzymatic Mechanism of Peptide Bond Formation

The formation of the peptide bond by PPC synthase proceeds through a well-defined enzymatic mechanism involving several key steps. The process is initiated by the activation of the carboxyl group of (R)-4'-phosphonatopantothenate(3-).

In the CTP-dependent bacterial enzyme, the carboxylate group of phosphopantothenate performs a nucleophilic attack on the alpha-phosphate of CTP. ebi.ac.uk This reaction is likely facilitated by the coordination of a magnesium ion to the CTP, which activates it as an electrophile. ebi.ac.uk The departure of diphosphate (B83284) leads to the formation of an activated intermediate, 4'-phosphopantothenoyl-CMP. ebi.ac.uk

Following the formation of this activated intermediate, L-cysteine binds to the enzyme. The amino group of L-cysteine then acts as a nucleophile, attacking the carbonyl carbon of the ester group in the 4'-phosphopantothenoyl-CMP intermediate. ebi.ac.uk This nucleophilic attack proceeds through a tetrahedral transition state. The developing negative charge on the carbonyl oxygen during this transition is stabilized by a water molecule that is held in place by a conserved asparagine residue (Asn 210 in E. coli). ebi.ac.uk The collapse of this tetrahedral intermediate results in the formation of the final products: N-[(R)-4'-phosphonatopantothenoyl]-L-cysteinate and CMP. ebi.ac.uk

In the ATP-dependent eukaryotic enzyme, a similar mechanism involving the formation of an acyl-adenylate intermediate (4'-phosphopantothenoyl-AMP) is proposed. nih.govnih.gov

Downstream Steps in Coenzyme A Biosynthesis

Following the synthesis of N-[(R)-4'-phosphonatopantothenoyl]-L-cysteinate, the pathway continues with two additional enzymatic steps to produce Coenzyme A. ebi.ac.ukrug.nlkhanacademy.org

Decarboxylation to 4'-Phosphopantetheine (B1211885)

The next step in the biosynthesis of CoA is the decarboxylation of the cysteine moiety of N-[(R)-4'-phosphonatopantothenoyl]-L-cysteinate. ebi.ac.ukresearchgate.netrug.nlkhanacademy.orgmorf-db.org This reaction is catalyzed by the enzyme (R)-4'-phospho-N-pantothenoylcysteine decarboxylase (PPCDC). rug.nl This enzyme removes the carboxyl group from the cysteine residue, yielding 4'-phosphopantetheine and carbon dioxide. researchgate.netrug.nlnih.gov In some bacteria, such as E. coli, the PPC synthase (CoaB) and PPCDC (CoaC) activities are carried out by different domains of a bifunctional protein. ebi.ac.uk

Adenylation to Dephospho-CoA

The penultimate step in CoA biosynthesis is the adenylation of 4'-phosphopantetheine to form dephospho-CoA. ebi.ac.ukrug.nlkhanacademy.org This reaction is catalyzed by the enzyme 4'-phosphopantetheine adenylyltransferase (PPAT). rug.nlasm.org PPAT facilitates the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine, resulting in the formation of dephospho-CoA and pyrophosphate. asm.orgresearchgate.net The final step to produce active Coenzyme A is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA by dephospho-CoA kinase (DPCK). rug.nlnih.gov

Final Phosphorylation to Coenzyme A

The terminal step in the biosynthesis of Coenzyme A is a phosphorylation reaction that converts dephospho-CoA into CoA. medchemexpress.com This reaction is catalyzed by the enzyme dephospho-CoA kinase (DPCK). wikipedia.orgebi.ac.uk DPCK facilitates the transfer of a phosphate group to the 3'-hydroxyl group of the ribose moiety within the dephospho-CoA molecule. ebi.ac.uknih.gov This enzymatic step is indispensable for the synthesis of functional CoA, which plays a crucial role in energy metabolism and cell signaling. medchemexpress.com

The enzyme responsible, dephospho-CoA kinase, belongs to the transferase family, specifically the phosphotransferases that act on an alcohol group as the acceptor. wikipedia.org Its systematic name is ATP:dephospho-CoA 3'-phosphotransferase. wikipedia.org The reaction is essential for the major life cycle stages of various organisms and is considered a potential target for drug development, for instance, in the context of antimalarial research against Plasmodium falciparum. nih.govasm.org

In bacteria and eukaryotes, the phosphate donor for this reaction is typically adenosine triphosphate (ATP). wikipedia.org The reaction can be summarized as:

ATP + dephospho-CoA ⇌ ADP + CoA wikipedia.org

However, research in archaea has revealed diversity in this final step. In the hyperthermophilic archaeon Thermococcus kodakarensis, the identified dephospho-CoA kinase utilizes guanosine (B1672433) triphosphate (GTP) as the phosphate donor, a notable difference from its bacterial and eukaryotic counterparts. nih.govnih.govqmul.ac.uk The reaction in this archaeon is:

GTP + 3'-dephospho-CoA ⇌ GDP + CoA qmul.ac.uk

This discovery has led to the classification of a GTP-dependent dephospho-CoA kinase (EC 2.7.1.237) in addition to the ATP-dependent enzyme (EC 2.7.1.24). wikipedia.orgqmul.ac.uk The identification of these enzymes across all domains of life underscores the universal importance of this final phosphorylation step in maintaining cellular function through the supply of Coenzyme A. nih.gov

Key Molecules in the Final Phosphorylation of Dephospho-CoA to Coenzyme A

| Molecule | Role | Description |

| Dephospho-CoA | Substrate | The immediate precursor to Coenzyme A, which is phosphorylated at the 3'-hydroxyl position of its ribose sugar. medchemexpress.comwikipedia.org It is also known as 3'-dephosphocoenzyme A. caymanchem.com |

| Coenzyme A (CoA) | Product | The final, biologically active coenzyme, essential for numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. wikipedia.org |

| Dephospho-CoA Kinase (DPCK) | Enzyme | The catalyst for the reaction, transferring a phosphate group to dephospho-CoA. wikipedia.orgebi.ac.uk It is also known as dephosphocoenzyme A kinase. wikipedia.org |

| ATP (Adenosine Triphosphate) | Phosphate Donor | The primary phosphate donor in most bacteria and eukaryotes. wikipedia.orguniprot.org |

| GTP (Guanosine Triphosphate) | Phosphate Donor | The phosphate donor utilized by the dephospho-CoA kinase in some archaea, such as Thermococcus kodakarensis. nih.govqmul.ac.uk |

| ADP (Adenosine Diphosphate) | By-product | The resulting molecule after ATP donates a phosphate group. wikipedia.org |

| GDP (Guanosine Diphosphate) | By-product | The resulting molecule after GTP donates a phosphate group in specific organisms. qmul.ac.uk |

Biological Significance and Contextual Metabolism of R 4 Phosphonatopantothenate 3

Central Role in Maintaining Cellular Coenzyme A Homeostasis

(R)-4'-phosphonatopantothenate(3-) is the product of the first and often rate-limiting step in the five-step enzymatic pathway that synthesizes Coenzyme A from pantothenate. nih.govnih.gov This initial reaction involves the ATP-dependent phosphorylation of pantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK). nih.gov The central role of (R)-4'-phosphonatopantothenate(3-) synthesis in maintaining cellular CoA homeostasis is primarily exercised through the regulation of PanK activity. nih.gov In many organisms, including E. coli and mammals, PanK is subject to feedback inhibition by the end-products of the pathway, namely CoA and its thioesters (e.g., acetyl-CoA). nih.govnih.gov This regulatory mechanism ensures that the intracellular concentration of CoA is tightly controlled, matching its synthesis to the metabolic demands of the cell. When CoA levels are high, PanK is inhibited, thus reducing the production of (R)-4'-phosphonatopantothenate(3-) and slowing down the entire CoA biosynthetic pathway. nih.gov Conversely, when CoA levels drop, the inhibition on PanK is relieved, leading to an increased synthesis of (R)-4'-phosphonatopantothenate(3-) to replenish the cellular CoA pool. The supply of pantothenate and the expression level of PanK are key determinants of cellular CoA levels. nih.gov

The subsequent step in the pathway involves the condensation of (R)-4'-phosphonatopantothenate(3-) with the amino acid L-cysteine, a reaction catalyzed by phosphopantothenoylcysteine synthetase (PPCS). wikipedia.orgmdpi.com This ligation reaction further commits the molecule to the CoA biosynthetic route. wikipedia.org The tight regulation at the initial phosphorylation step highlights the importance of (R)-4'-phosphonatopantothenate(3-) as a gatekeeper for CoA production, ensuring that this essential cofactor is available in appropriate amounts for its myriad cellular functions.

| Enzyme | Reaction | Regulation in E. coli |

| Pantothenate Kinase (PanK) | Pantothenate + ATP → (R)-4'-phosphonatopantothenate(3-) + ADP | Feedback inhibition by CoA and CoA thioesters. nih.gov |

| Phosphopantothenoylcysteine Synthetase (PPCS) | (R)-4'-phosphonatopantothenate(3-) + L-cysteine + NTP → N-[(R)-4'-phosphopantothenoyl]-L-cysteine + NMP + diphosphate (B83284) | The nucleoside triphosphate (NTP) varies by species (CTP in E. coli, ATP in humans). wikipedia.org |

Contribution to Fundamental Metabolic Pathways (e.g., Citric Acid Cycle, Fatty Acid Metabolism)

The significance of (R)-4'-phosphonatopantothenate(3-) extends to its indirect but indispensable contribution to fundamental metabolic pathways, which are critically dependent on Coenzyme A. CoA functions as an acyl group carrier and is essential for numerous metabolic reactions, including the citric acid cycle (also known as the tricarboxylic acid cycle or TCA cycle) and the synthesis and degradation of fatty acids. nih.govnih.gov

The citric acid cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and biosynthetic precursors. nih.govpathbank.org Acetyl-CoA, the fuel for the citric acid cycle, is primarily derived from the breakdown of carbohydrates (via pyruvate) and fatty acids (via beta-oxidation). nih.govnih.gov The synthesis of acetyl-CoA from these sources is dependent on the availability of free Coenzyme A. Therefore, the production of (R)-4'-phosphonatopantothenate(3-) is a foundational requirement for the continuous operation of the citric acid cycle and cellular energy production.

Similarly, fatty acid metabolism is inextricably linked to CoA. In fatty acid biosynthesis, the growing acyl chain is covalently attached to the 4'-phosphopantetheine (B1211885) prosthetic group of the acyl carrier protein (ACP). nih.gov This prosthetic group is itself derived from CoA. nih.gov Conversely, the breakdown of fatty acids through beta-oxidation involves a cyclical series of reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA in each cycle. nih.gov Each of these steps requires the involvement of CoA. Consequently, by being a mandatory precursor for CoA, (R)-4'-phosphonatopantothenate(3-) is vital for both the anabolic and catabolic pathways of fatty acids.

| Metabolic Pathway | Role of Coenzyme A | Dependence on (R)-4'-phosphonatopantothenate(3-) |

| Citric Acid Cycle | Acetyl-CoA is the entry point for the cycle. nih.gov | Essential for the synthesis of CoA, which is required to form acetyl-CoA. |

| Fatty Acid Synthesis | The 4'-phosphopantetheine prosthetic group of Acyl Carrier Protein (ACP) is derived from CoA. nih.gov | Prerequisite for the synthesis of the CoA donor for the ACP prosthetic group. |

| Fatty Acid Beta-Oxidation | Activation of fatty acids and production of acetyl-CoA. nih.gov | Necessary for the synthesis of CoA, which is consumed and regenerated in the beta-oxidation spiral. |

Integration within Broader Metabolic Networks (e.g., Beta-Alanine (B559535) Metabolism in Yeast)

The synthesis of (R)-4'-phosphonatopantothenate(3-) is not an isolated process but is integrated with other core metabolic networks, most notably the metabolism of the non-proteinogenic amino acid beta-alanine. In most bacteria and eukaryotes, the synthesis of pantothenate, the immediate precursor to (R)-4'-phosphonatopantothenate(3-), occurs through the condensation of pantoate with beta-alanine. oup.comresearchgate.net This directly links the CoA biosynthetic pathway to amino acid metabolism. researchgate.net

In the yeast Saccharomyces cerevisiae, the pathway for beta-alanine production is particularly noteworthy. It has been demonstrated that yeast can synthesize beta-alanine de novo from spermine, a polyamine. nih.gov This process requires the FMS1 gene, which encodes a putative amine oxidase, and enzymes of the polyamine synthesis pathway are essential for beta-alanine production. nih.gov This finding illustrates a sophisticated metabolic integration, where the synthesis of (R)-4'-phosphonatopantothenate(3-) is ultimately connected to the metabolism of methionine and polyamines. nih.gov The Yeast Metabolome Database confirms the role of (R)-4'-phosphonatopantothenate(3-) (listed as D-4'-Phosphopantothenate) as an intermediate in the beta-alanine metabolism pathway. ymdb.ca

Furthermore, the synthesis of beta-alanine itself can be derived from the degradation of pyrimidine (B1678525) nucleotides. smpdb.ca This places the production of (R)-4'-phosphonatopantothenate(3-) at a crossroads of amino acid, polyamine, and nucleotide metabolism, underscoring its central position in the cellular metabolic landscape.

Essentiality for Cellular Growth and Survival Across Domains of Life

(R)-4'-phosphonatopantothenate(3-) and the pathway leading to its synthesis are indispensable for the growth and survival of organisms across all three domains of life: Bacteria, Archaea, and Eukarya. nih.govoup.comnih.gov The universal requirement for Coenzyme A in central metabolism makes its biosynthetic pathway, including the formation of (R)-4'-phosphonatopantothenate(3-), essential. nih.govnih.gov In Escherichia coli, genetic footprinting experiments have confirmed that all five genes involved in the biosynthesis of CoA from pantothenate are essential for the organism's viability. nih.gov

Interestingly, while the end product, CoA, is universal, the pathway to synthesize its precursor, (R)-4'-phosphonatopantothenate(3-), exhibits evolutionary diversity. Most bacteria and eukaryotes utilize a two-step process: first, the condensation of pantoate and beta-alanine to form pantothenate, followed by the phosphorylation of pantothenate to yield (R)-4'-phosphonatopantothenate(3-). oup.comresearchgate.net In contrast, most archaea employ an alternative pathway where the order of reactions is reversed. They first phosphorylate pantoate using the enzyme pantoate kinase (PoK) and then condense the resulting phosphopantoate with beta-alanine, catalyzed by phosphopantothenate synthetase (PPS), to produce (R)-4'-phosphonatopantothenate(3-). nih.govresearchgate.net

The essentiality of this pathway in archaea has been demonstrated through genetic studies. Gene disruption of the enzymes responsible for synthesizing (R)-4'-phosphonatopantothenate(3-) in the hyperthermophilic archaeon Thermococcus kodakaraensis resulted in CoA auxotrophy, meaning the organism could no longer synthesize its own CoA and required it from the environment for growth. nih.gov This fundamental requirement across different domains, despite the variations in the synthetic route, underscores the ancient and critical role of (R)-4'-phosphonatopantothenate(3-) in cellular life.

| Domain | Pathway to (R)-4'-phosphonatopantothenate(3-) | Key Enzymes |

| Bacteria/Eukarya | Pantoate + β-alanine → Pantothenate → (R)-4'-phosphonatopantothenate(3-) | Pantothenate Synthetase (PS), Pantothenate Kinase (PanK) oup.comresearchgate.net |

| Archaea | Pantoate → Phosphopantoate + β-alanine → (R)-4'-phosphonatopantothenate(3-) | Pantoate Kinase (PoK), Phosphopantothenate Synthetase (PPS) nih.govresearchgate.net |

Advanced Research Methodologies for Studying R 4 Phosphonatopantothenate 3 Metabolism

Biochemical and Enzymological Approaches

Biochemical and enzymological studies are fundamental to understanding the conversion of pantothenate to (R)-4'-phosphonatopantothenate(3-), a reaction catalyzed by pantothenate kinase (PanK). wikipedia.orgnih.gov

Quantitative assays are crucial for determining the activity of enzymes like PanK. nih.govnih.gov These assays measure the rate at which an enzyme converts its substrate into a product. nih.gov

Coupled Spectrophotometric Assays: These assays are widely used to continuously monitor enzyme activity. In the context of PanK, the production of ADP, the co-product of (R)-4'-phosphonatopantothenate(3-) synthesis, can be coupled to the activity of other enzymes that result in a measurable change in absorbance. For instance, the ADP produced can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, consuming NADH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. This method allows for real-time measurement of enzyme kinetics. nih.gov

Radioisotopic Assays: These highly sensitive assays involve the use of a radioactively labeled substrate, such as [¹⁴C]pantothenate. After the enzymatic reaction, the product, [¹⁴C]-(R)-4'-phosphonatopantothenate(3-), is separated from the unreacted substrate, and its radioactivity is measured. This provides a direct and highly sensitive measure of enzyme activity. While powerful, these assays are discontinuous and require special handling of radioactive materials.

Fluorescence-Based Assays: Another approach involves the use of fluorescent sensors that can detect the production of inorganic phosphate (B84403), a byproduct of some related enzymatic reactions. nih.gov For example, a coupled assay system can be designed where the product of one reaction becomes the substrate for a second enzyme that releases a fluorescent product, allowing for continuous monitoring of the initial enzyme's activity. nih.gov

| Assay Type | Principle | Advantages | Disadvantages |

| Coupled Spectrophotometric | Links the production of a non-absorbing product to a second reaction that causes a change in absorbance. | Continuous, real-time monitoring. | Can be affected by inhibitors of the coupling enzymes. |

| Radioisotopic | Uses a radioactively labeled substrate to directly measure product formation. | High sensitivity. | Discontinuous, requires handling of radioactive materials. |

| Fluorescence-Based | Employs fluorescent probes that change their properties upon enzymatic reaction. | High sensitivity, suitable for high-throughput screening. | Potential for interference from fluorescent compounds in the sample. |

Isotopic tracing, combined with metabolomics, is a powerful strategy for mapping metabolic pathways and quantifying metabolic fluxes. nih.govnih.gov This approach involves introducing a stable isotope-labeled precursor, such as ¹³C-labeled pantothenate, into a biological system. nih.govacs.org Mass spectrometry or NMR is then used to track the incorporation of the isotope into downstream metabolites, including (R)-4'-phosphonatopantothenate(3-) and subsequently CoA. nih.gov

This methodology allows researchers to:

Confirm the metabolic route from pantothenate to (R)-4'-phosphonatopantothenate(3-). acs.org

Identify potential alternative or branch pathways.

Quantify the flux through the CoA biosynthetic pathway under different physiological conditions. nih.gov

Uncover the interconnectedness of CoA metabolism with other metabolic networks, such as fatty acid and central carbon metabolism. nih.govacs.org

The duration of labeling is a critical parameter, with steady-state labeling in pathways like glycolysis being achieved in minutes, while nucleotide biosynthesis may take hours in cultured cells. nih.gov

Understanding the kinetic properties of enzymes like PanK is essential for comprehending their regulatory mechanisms. nih.gov Enzyme kinetics studies involve measuring reaction rates at varying substrate concentrations. The data are then fitted to kinetic models, most commonly the Michaelis-Menten equation, to determine key parameters. youtube.comyoutube.com

Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction velocity (V₀), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). youtube.com The Km value is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. youtube.com For PanK, determining the Km for both pantothenate and ATP provides insight into its catalytic efficiency. nih.gov

Product Inhibition Studies: These experiments are crucial for understanding how the accumulation of products, such as (R)-4'-phosphonatopantothenate(3-) and ADP, or downstream metabolites like CoA, can regulate enzyme activity. nih.gov For example, product inhibition experiments have shown that ADP can act as a competitive inhibitor with respect to ATP for PanK3. nih.gov

Data Analysis: The kinetic data are typically plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot) to visually determine Km and Vmax. nih.gov More advanced computational methods are used for non-linear regression analysis of the kinetic data to obtain more accurate parameter estimates.

A study on PanK3 revealed the following kinetic parameters: nih.gov

| Substrate | K_M (µM) |

| ATP | 311 ± 53 |

| Pantothenate | 14 ± 0.1 |

Structural Biology Investigations

Structural biology techniques provide atomic-level details of the enzymes involved in (R)-4'-phosphonatopantothenate(3-) metabolism, offering a framework for understanding their function and for the rational design of inhibitors. nih.gov

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins. nih.gov By crystallizing an enzyme in complex with its substrate, a substrate analog, or an inhibitor, researchers can visualize the precise interactions within the active site. nih.gov

Pantothenate Kinase (PanK) Structures: Crystal structures of various PanK isoforms have been solved, revealing a conserved catalytic core. nih.govnih.gov These structures show how pantothenate and ATP bind in the active site and have elucidated the structural basis for allosteric regulation by CoA and its thioesters. nih.gov For example, the crystal structure of PanK from Thermus thermophilus was solved using multiwavelength anomalous dispersion (MAD) phasing. nih.gov

Inhibitor Complexes: Structures of PanK in complex with inhibitors provide valuable information for drug design. They reveal the specific amino acid residues that interact with the inhibitor, guiding the development of more potent and selective compounds.

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. nih.gov It is particularly useful for studying enzyme-ligand interactions. nih.govnih.gov

Protein Dynamics: NMR can be used to study the conformational changes that occur in an enzyme upon substrate binding and catalysis. nih.gov Techniques like measuring spin relaxation can reveal motions on various timescales, from fast fluctuations of side chains to slower, larger-scale domain movements. nih.gov These dynamic processes are often crucial for enzyme function. nih.gov

Ligand Interactions: NMR can be used to identify the binding site of a ligand, such as (R)-4'-phosphonatopantothenate(3-) or an inhibitor, on an enzyme. Chemical shift perturbation mapping, where changes in the NMR spectrum of the protein are monitored upon addition of the ligand, can pinpoint the residues involved in the interaction.

Determining Conformation of Bound Ligands: NMR can also be used to determine the conformation of a substrate or coenzyme when it is bound to the enzyme. nih.gov This information is critical for understanding the catalytic mechanism.

Small-Angle X-ray Scattering (SAXS) for Solution Structure and Conformational Flexibility Analysis

Furthermore, SAXS is instrumental in analyzing the flexibility of multi-domain enzymes or enzymes with intrinsically disordered regions, which are common in metabolic pathways. embl-hamburg.de By analyzing the SAXS data, researchers can generate models of the enzyme's conformational ensemble, providing a more dynamic picture of its structure in solution. embl-hamburg.debiorxiv.org This is particularly relevant for understanding how enzymes involved in (R)-4'-phosphonatopantothenate(3-) metabolism might adopt different conformations to interact with various substrates and regulatory molecules.

The combination of SAXS with other structural and computational techniques can provide a comprehensive understanding of enzyme function. For example, SAXS data can be used to validate or refine structural models generated by homology modeling or to guide the interpretation of cryo-electron microscopy (cryo-EM) data for large, flexible enzyme complexes. researchgate.net

Interactive Data Table: Key Parameters Obtainable from SAXS Analysis of Enzymes

| Parameter | Description | Significance for (R)-4'-phosphonatopantothenate(3-) Metabolizing Enzymes |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the enzyme. | Indicates conformational changes upon binding of (R)-4'-phosphonatopantothenate(3-) or regulatory molecules. |

| Maximum Dimension (Dmax) | The largest distance between any two atoms in the enzyme. | Provides information about the overall shape and elongation of the enzyme. |

| Pair-Distance Distribution Function (P(r)) | A histogram of all interatomic distances within the enzyme. | Reveals the shape of the enzyme (e.g., globular, elongated, multi-domain). |

| Kratky Plot | A plot used to assess the flexibility and degree of disorder of the enzyme. | Can identify intrinsically disordered regions that may be involved in substrate recognition or protein-protein interactions. |

| Molecular Weight (MW) | Can be estimated from the forward scattering intensity (I(0)). | Confirms the oligomeric state of the enzyme in solution. |

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complexes and Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic macromolecular complexes, including those involved in the metabolism of (R)-4'-phosphonatopantothenate(3-). This method is particularly advantageous for studying large enzyme assemblies that are difficult to crystallize for X-ray crystallography.

In cryo-EM, a purified sample of the enzyme complex is rapidly frozen in a thin layer of vitreous ice, preserving the native structure of the macromolecules. These frozen-hydrated specimens are then imaged using a transmission electron microscope. Hundreds of thousands to millions of individual particle images are collected and then computationally aligned and averaged to generate a three-dimensional reconstruction of the complex.

For the coenzyme A (CoA) biosynthetic pathway, cryo-EM can be instrumental in visualizing the architecture of multi-enzyme complexes. For instance, in some organisms, the enzymes of this pathway are thought to form a metabolon, a transient structural and functional complex that channels substrates between active sites. Cryo-EM could provide direct visual evidence of such assemblies, revealing the spatial organization of the enzymes and how (R)-4'-phosphonatopantothenate(3-) and other intermediates are passed from one enzyme to the next.

Recent studies have demonstrated the power of cryo-EM in combination with other techniques like SAXS and cross-linking mass spectrometry to model the structure of large, flexible protein complexes. researchgate.net This integrated approach can be applied to understand the interactions between different enzymes in the CoA pathway, such as the potential association of pantothenate kinase with downstream enzymes.

Computational Structural Biology (Molecular Docking, Molecular Dynamics Simulations, Homology Modeling)

Computational structural biology provides powerful tools to investigate the metabolism of (R)-4'-phosphonatopantothenate(3-) at an atomic level, complementing experimental techniques by offering dynamic and energetic insights into enzyme-substrate interactions.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. stanford.edu In the context of (R)-4'-phosphonatopantothenate(3-) metabolism, molecular docking is used to predict how this compound and its precursors bind to the active sites of enzymes like pantothenate kinase (PanK). nih.gov By simulating the binding of various pantothenate analogs, researchers can gain insights into the structural features necessary for substrate recognition and design potential inhibitors. nih.gov Docking studies can also help to elucidate the binding modes of allosteric regulators, such as acetyl-CoA, to PanK. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of macromolecules, allowing researchers to study the conformational changes and flexibility of enzymes over time. nih.govnih.gov These simulations can be used to investigate how the binding of (R)-4'-phosphonatopantothenate(3-) or other ligands affects the structure and dynamics of an enzyme. For example, MD simulations can reveal how the active site of an enzyme adapts to accommodate the substrate and how allosteric effectors induce conformational changes that regulate enzyme activity. nih.gov

Homology Modeling: When the experimental structure of an enzyme is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein (a template). This is particularly useful for studying enzymes from various organisms where crystallographic or cryo-EM data is lacking. The quality of the homology model depends on the sequence identity between the target and template proteins. These models can then be used for molecular docking and MD simulations to generate hypotheses about enzyme function and guide experimental studies. stanford.edu

Interactive Data Table: Applications of Computational Structural Biology in Studying (R)-4'-phosphonatopantothenate(3-) Metabolism

| Computational Method | Application | Example Research Finding |

| Molecular Docking | Predicting substrate and inhibitor binding modes. | Docking of pantothenate analogs into the active site of E. coli PanK revealed key hydrogen bonding interactions with residues like Asn282 and Tyr240. nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing enzyme flexibility and conformational changes. | MD simulations of GABA-aminotransferase, a PLP-dependent enzyme, revealed the role of active site residues in cofactor binding and catalysis. nih.gov |

| Homology Modeling | Building 3D models of enzymes with unknown structures. | Homology models of enzymes are often used as a starting point for docking screens when experimental structures are unavailable. stanford.edu |

Genetic and Molecular Manipulations

Genetic and molecular manipulations are indispensable for elucidating the in vivo function and regulation of enzymes and pathways involved in (R)-4'-phosphonatopantothenate(3-) metabolism. These techniques allow researchers to probe the physiological roles of specific genes and the functional significance of individual amino acid residues.

Gene Deletion, Knockdown, and Overexpression Studies in Model Organisms

Manipulating the expression levels of genes encoding enzymes in the coenzyme A (CoA) biosynthetic pathway in model organisms provides critical insights into their physiological roles.

Gene Deletion (Knockout): The complete removal of a gene allows for the study of its essentiality and its role in specific metabolic processes. For example, the deletion of the Pank1 gene in mice leads to impaired fatty acid oxidation and gluconeogenesis during fasting due to reduced CoA levels. nih.gov The creation of a Pank1/Pank2 double knockout mouse demonstrated that these two isoforms have compensatory roles and that a complete loss of both is lethal, highlighting the essential nature of this pathway. nih.gov In bacteria, disruption of the gene encoding ketopantoate reductase (KARI) can result in pantothenate auxotrophy, confirming its role in the pathway. asm.org

Gene Knockdown: This technique reduces the expression of a specific gene rather than eliminating it completely. It is particularly useful for studying essential genes where a full knockout would be lethal. RNA interference (RNAi) is a common method for gene knockdown in eukaryotic organisms.

Overexpression: Increasing the expression of a gene can be used to study its impact on metabolic flux and to produce large quantities of the encoded enzyme for biochemical and structural studies. Overexpression studies of pantothenate kinase genes in plants have been used to investigate their contribution to CoA biosynthesis during different developmental stages, such as seed development and germination. usda.gov

Site-Directed Mutagenesis for Structure-Function Relationship Analysis

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in a modified protein. elifesciences.orgnih.gov This allows researchers to investigate the role of individual amino acid residues in enzyme catalysis, substrate binding, and regulation. nih.govnih.gov

By mutating residues within the active site of an enzyme like pantothenate kinase (PanK), scientists can identify which amino acids are critical for binding (R)-4'-phosphonatopantothenate(3-)'s precursor, pantothenate, and for the phosphoryl transfer reaction. nih.gov For example, mutating Ser195 in PanK3, a residue that extends into a tunnel proposed to bind pantothenate, can affect the enzyme's sensitivity to feedback inhibition by acetyl-CoA. nih.gov Similarly, mutating Arg207, which is thought to interact with the carboxyl group of pantothenate, can provide insights into substrate registration within the active site. nih.gov

Analysis of Gene Regulation and Expression (Transcriptional and Post-Transcriptional Control)

The expression of genes involved in the metabolism of (R)-4'-phosphonatopantothenate(3-) is tightly controlled at both the transcriptional and post-transcriptional levels to meet the cell's demand for coenzyme A (CoA).

Transcriptional Control: This level of regulation determines whether and to what extent a gene is transcribed into messenger RNA (mRNA). The biosynthesis of CoA is regulated by feedback mechanisms that often target the first enzyme in the pathway, pantothenate kinase (PanK). nih.gov In bacteria, the expression of genes in the pantothenate and CoA biosynthetic pathways can be controlled by the availability of precursors and end products. For instance, the activity of ketopantoate hydroxymethyltransferase can be inhibited by pantothenate and CoA, although at concentrations that may not be physiologically relevant for feedback regulation. nih.gov

In mammals, the tumor suppressor protein p53 has been shown to directly regulate the transcription of the PANK1 gene, linking cell cycle control and metabolism. nih.gov This suggests that under certain stress conditions, p53 can modulate CoA levels to influence energy homeostasis. nih.gov Furthermore, lipids and carbohydrates can regulate the expression of metabolic genes through transcription factors like PPARs and ChREBP, which can indirectly influence the demand for CoA. mdpi.com

Post-Transcriptional Control: After a gene is transcribed into mRNA, its expression can be further regulated before it is translated into a protein. This can involve processes like alternative splicing, mRNA stability, and RNA editing. youtube.com For example, alternative splicing can generate different protein isoforms from a single gene, as seen with the human PANK1 gene, which produces both PanK1α and PanK1β. nih.gov The stability of mRNA molecules encoding enzymes in the CoA pathway can also be regulated, affecting the amount of protein produced. For instance, the half-life of acetyl-CoA carboxylase mRNA can be altered by factors like TNF, although this is not the primary mode of regulation for this specific enzyme. nih.gov

Enzyme Inhibition and Modulator Discovery in the Study of (R)-4'-phosphonatopantothenate(3-) Metabolism

The investigation of (R)-4'-phosphonatopantothenate(3-) metabolism heavily relies on the discovery and application of specific enzyme inhibitors and modulators. These chemical tools are instrumental in elucidating the function of enzymes within the coenzyme A (CoA) biosynthetic pathway, validating them as potential drug targets, and dissecting their roles in cellular physiology and disease.

Design and Synthesis of Mechanistic Probes and Inhibitors Targeting (R)-4'-phosphonatopantothenate(3-) Pathway Enzymes

The rational design of inhibitors for enzymes in the pantothenate pathway, such as pantothenate synthetase (PanC) and pantothenate kinase (PanK), is a key strategy for developing research probes and potential therapeutic agents. nih.gov A primary approach involves creating molecules that mimic the structure of substrates, products, or, most effectively, unstable reaction intermediates. nih.govnih.gov

Inhibitors of Pantothenate Synthetase (PanC): Pantothenate synthetase catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. rsc.org The reaction proceeds through a highly reactive pantoyl adenylate intermediate. nih.govnih.gov This transient molecule is an ideal template for inhibitor design. Researchers have synthesized stable analogues of pantoyl adenylate where the unstable phosphodiester bond is replaced with more robust linkages, such as esters or sulfamoyl groups. rsc.orgnih.gov

Sulfamoyl Analogues: These compounds have shown greater potency than ester analogues, which is attributed to their closer structural and electronic resemblance to the pantoyl adenylate intermediate. rsc.org

Structure-Based Design: The crystal structure of Mycobacterium tuberculosis PanC in complex with pantoyl adenylate has revealed key interactions within the active site that stabilize the intermediate. nih.gov This structural information guides the design of inhibitors that can replicate these interactions, leading to high-affinity binding. nih.govnih.gov For instance, inhibitors have been designed to mimic the nearly linear conformation of the intermediate within the enzyme's active site. nih.gov

Inhibitors of Pantothenate Kinase (PanK): PanK is the rate-limiting enzyme in CoA biosynthesis and a target for developing modulators. nih.govacs.org The design of PanK inhibitors often starts from hits identified in screening campaigns, which are then chemically modified to improve potency and selectivity. acs.org A strategy for designing selective inhibitors involves identifying and exploiting structural differences between the target kinase and other kinases in the human proteome. nih.gov

Mechanistic Probes: Beyond simple inhibition, mechanistic probes are designed to investigate the catalytic mechanism of an enzyme. For example, phosphonate-based compounds can act as stable mimics of phosphorylated substrates or transition states. nih.govresearchgate.net The synthesis of such probes, like enantiomerically pure inhibitors, allows for a detailed exploration of enzyme stereoselectivity and the conformational changes that occur during catalysis. nih.gov

The synthesis of these inhibitors often involves multi-step chemical processes. For example, the synthesis of a racemic inhibitor for an enzyme in a related biosynthetic pathway involved a Darzens-type chain elongation, followed by deprotection and purification. nih.gov Similarly, the synthesis of N-substituted pantothenamides, which act as inhibitors of CoA biosynthesis, has been streamlined through parallel synthesis methods to create libraries of diverse analogues for evaluation. researchgate.net

Kinetic Analysis of Enzyme Inhibition (Competitive, Uncompetitive, Mixed-Type, Non-competitive, Allosteric)

Kinetic analysis is crucial for characterizing the mechanism of action of newly discovered inhibitors. By measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations, the mode of inhibition can be determined. libretexts.org This information is vital for understanding how an inhibitor interacts with the enzyme and for optimizing its properties. nih.gov

Types of Reversible Enzyme Inhibition:

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | The inhibitor binds to the enzyme's active site, directly competing with the substrate. youtube.com This inhibition can be overcome by increasing the substrate concentration. libretexts.orgyoutube.com | No change. youtube.com | Increases. youtube.com |

| Uncompetitive | The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. fiveable.mejackwestin.com This type of inhibition is more effective at high substrate concentrations. | Decreases. fiveable.me | Decreases. fiveable.me |

| Non-competitive | The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. jackwestin.com It can bind to either the free enzyme or the ES complex, reducing the enzyme's catalytic efficiency but not its substrate affinity. libretexts.orgfiveable.me | Decreases. libretexts.org | No change. libretexts.org |

| Mixed-Type | The inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the ES complex. jackwestin.comjackwestin.com It affects both the Vmax and the Km. | Decreases. jackwestin.com | Increases or decreases. jackwestin.com |

| Allosteric | A broader category that includes non-competitive and mixed inhibition, where binding at an allosteric site causes a conformational change that alters the enzyme's activity. youtube.comfiveable.me | Typically decreases. | Can increase or decrease. |

The determination of the inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key metric for quantifying an inhibitor's potency. ucl.ac.uk These kinetic parameters are often determined by fitting experimental data to the Michaelis-Menten equation, which can be modified to account for the presence of an inhibitor. libretexts.org Graphical methods, such as the Lineweaver-Burk plot, are also used to visualize and analyze the effects of inhibitors on enzyme kinetics. ucl.ac.ukkingofthecurve.org

High-Throughput Screening for Novel Modulators of Enzyme Activity

High-throughput screening (HTS) is a powerful methodology used to rapidly test hundreds of thousands of chemical compounds for their ability to modulate the activity of a specific enzyme target. researchgate.net This approach has been successfully applied to discover novel activators and inhibitors of pantothenate kinase (PanK), a key regulatory enzyme in the (R)-4'-phosphonatopantothenate(3-) pathway. nih.govnih.gov

The HTS Process for PanK Modulators: A notable HTS campaign screened over 520,000 compounds from a large chemical library against the PanK3 isoform. nih.govacs.org The PanK3 isoform was chosen due to its wide tissue distribution and the high degree of homology in the catalytic domains across all PanK isoforms, suggesting that modulators of PanK3 would likely affect other isoforms as well. nih.gov

The screening assay was designed to be robust and reliable, as indicated by a high Z' factor, a statistical measure of assay quality. nih.gov Compounds were tested for their ability to either inhibit or activate the enzyme. This screen successfully identified novel and potent PanK inhibitors and activators with chemically tractable scaffolds suitable for further development. nih.govnih.gov

From HTS Hits to Lead Compounds: Following the primary screen, identified "hits" undergo further validation and characterization. This includes:

Dose-Response Analysis: Determining the concentration at which the compound elicits a half-maximal response (IC50 for inhibitors, EC50 for activators).

Kinetic Studies: As described in section 5.4.2, to determine the mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compound to understand which chemical features are essential for its activity. acs.org For example, a tricyclic compound identified in the PanK HTS was further characterized, and preliminary SAR was established to guide the development of more advanced lead compounds. nih.govacs.org